N-Desmethyl Selegiline-d5 hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions for Deuterated Compounds
The International Union of Pure and Applied Chemistry (IUPAC) mandates precise descriptors for isotopically modified compounds. For this compound, the nomenclature integrates both functional group prioritization and isotopic labeling rules. The base compound, selegiline, is systematically named (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine. Deuterium incorporation at five positions on the phenyl ring modifies this to (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride.
IUPAC guidelines specify that deuterium labeling be indicated using square brackets preceding the modified moiety, with "d5" denoting quintuple deuteration. This contrasts with older conventions that occasionally used "D" or "T" for deuterium and tritium, which are now reserved for specific biochemical contexts. The hydrochloride salt form is appended as a separate ionic component, consistent with inorganic salt naming practices.
Table 1: Nomenclature Comparison
Molecular Architecture: Comparative Analysis of Parent Compound vs. Deuterated Analog
Deuteration induces minimal steric alterations due to deuterium’s near-identical van der Waals radius to protium (1.0 Å vs. 1.2 Å). However, mass differences significantly impact vibrational frequencies and rotational moments, detectable via infrared spectroscopy and mass spectrometry.
The molecular formula shifts from C₁₃H₁₇N·HCl (parent) to C₁₃H₁₂D₅N·HCl, with a molecular weight increase from 223.74 g/mol to 228.78 g/mol. X-ray crystallography of the parent compound reveals a planar phenyl ring orthogonal to the propargylamine backbone, with the methyl group on the chiral carbon adopting an (R)-configuration. Deuteration preserves this geometry but alters neutron scattering cross-sections, a property leveraged in neutron crystallography studies.
Table 2: Structural Parameters
Crystallographic Properties and Solid-State Dynamics
While direct crystallographic data for this compound remains unpublished, analogous deuteration effects can be extrapolated. In selegiline hydrochloride, the crystal system is monoclinic (space group P2₁) with unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 92.3°. Deuteration typically reduces lattice parameters by ~0.01–0.03 Å due to deuterium’s lower zero-point energy, increasing crystal density marginally.
Solid-state NMR of deuterated analogs shows distinct ²H quadrupolar coupling constants (QCC) ranging from 180–220 kHz, reflecting the electronic environment of deuterium nuclei in aromatic positions. These measurements assist in confirming deuterium placement and assessing crystal packing efficiency.
Isotopic Purity Assessment Methodologies
Ensuring ≥95% deuterium incorporation requires orthogonal analytical techniques:
Mass Spectrometry : High-resolution LC-MS/MS quantifies the [M+H]⁺ ion at m/z 229.8 for the deuterated form versus 224.8 for the non-deuterated species. Isotopic purity is calculated using the formula:
$$
\text{Purity (\%)} = \left(\frac{I{229.8}}{I{229.8} + I_{224.8}}\right) \times 100
$$
where $$I$$ represents peak intensities.Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit attenuated signals at δ 7.2–7.4 ppm (aromatic protons), replaced by ²H resonances detectable via ²H NMR at 7.1–7.3 ppm.
Isotope Ratio Mass Spectrometry (IRMS) : Measures δ²H values against Vienna Standard Mean Ocean Water (VSMOW), with acceptable δ²H ≥ 98‰ for pharmaceutical-grade material.
Table 3: Isotopic Purity Metrics
| Method | Detection Limit | Target Purity Threshold |
|---|---|---|
| LC-MS/MS | 0.1% | ≥95% deuterium |
| ²H NMR | 1.0% | ≥95% deuteration |
| IRMS | 0.01‰ | δ²H ≥ 98‰ |
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
214.74 g/mol |
IUPAC Name |
(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1/i4D,5D,6D,7D,8D; |
InChI Key |
KJZZTCSJZCYCQS-QIYRTOCASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of N-Desmethyl Selegiline Precursors
The foundational chemical synthesis involves alkylation of (R)-(-)-N,α-dimethylphenylethylamine with propargyl bromide or 3-bromo-1-propyne. A patented method (US5847216A) details a two-phase reaction in a toluene-water system at 30–50°C, achieving a 95% yield of selegiline hydrochloride after 5 hours. For N-desmethyl selegiline, demethylation is performed using sulfuric acid (50% v/v) under controlled stirring, followed by neutralization with sodium bicarbonate.
Reaction Conditions:
Reductive Amination of Phenylacetone
A two-step reductive amination protocol is employed for intermediate synthesis:
- Step 1: Phenylacetone reacts with propargylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
- Step 2: N-methylation using formaldehyde and NaBH₃CN yields N-desmethyl selegiline.
Key Parameters:
Chemoenzymatic Synthesis
Imine Reductase-Catalyzed Reductive Amination
Recent advances utilize engineered imine reductase IR36-M5 for stereoselective synthesis. This mutant enzyme achieves 97% enantiomeric excess (ee) in the reductive amination of phenylacetone and propargylamine, followed by N-methylation with formaldehyde.
Protocol Summary:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mL |
| Cofactor | NADPH (1.5 eq) |
| Reaction Time | 24 hours |
| Isolated Yield | 97% |
Advantages Over Chemical Methods
- Stereocontrol: 97% ee vs. 50–60% in racemic chemical synthesis.
- Reduced Byproducts: <5% amphetamine derivatives compared to 15–20% in traditional routes.
Deuteration Strategies
Isotope Exchange via Sodium Cyanoborodeuteride
Deuterium incorporation at the propargylamine moiety is achieved using NaBD₃CN in deuterated solvents (e.g., D₂O or CD₃OD). A 95% deuterium incorporation rate is reported at the α-methyl position.
Deuteration Protocol:
Quality Control of Deuterium Enrichment
Analytical validation employs LC-MS and ²H-NMR:
Purification and Analytical Methods
Chromatographic Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Reverse-Phase HPLC | C18 column, 30% MeOH/H₂O, 1 mL/min | >99.5% |
| Ion-Exchange Chromatography | Dowex 50WX4, NH₄OH gradient | 98.7% |
Spectroscopic Characterization
- ¹H-NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 3.15 (s, 2H, CH₂), 2.85 (s, 3H, N-CH₃).
- IR (KBr): 2950 cm⁻¹ (C-D stretch), 1640 cm⁻¹ (C≡C).
Scalability and Industrial Applications
Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 24 hours | 2 hours |
| Deuterium Incorporation | 90–95% | 97–99% |
Chemical Reactions Analysis
Metabolic Reactions
N-Desmethyl Selegiline-d5 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key pathways include:
2.1. MAO-B Inhibition
As an irreversible MAO-B inhibitor, it forms a covalent bond with the enzyme’s flavin adenine dinucleotide (FAD) cofactor:
-
Potency : Exhibits ~63% MAO-B inhibition in human platelets at 10 mg doses, compared to ~96% for selegiline .
2.2. Metabolic Degradation
Deuteration reduces the rate of CYP450-mediated oxidation, enhancing metabolic stability:
Metabolite Profile
| Metabolite | Plasma AUC (ng·h/mL) | Half-Life (h) | Reference |
|---|---|---|---|
| Levoamphetamine-d5 | 0.34 | 12–24 | |
| Methamphetamine-d5 | 0.93 | 10–18 |
Impact of Deuteration on Reaction Kinetics
Deuterium substitution at critical positions alters bond dissociation energies, slowing metabolic reactions:
Kinetic Isotope Effect (KIE)
| Reaction Step | KIE (H vs. D) | Effect on Rate | Reference |
|---|---|---|---|
| CYP450-mediated oxidation | 6–10 | 84–90% slower | |
| MAO-B binding affinity | 1.2 | ~18% stronger |
This reduced metabolic rate improves bioavailability (AUC 33× higher than non-deuterated selegiline) and prolongs MAO-B inhibition duration .
4.1. Hydrolytic Stability
Resistant to hydrolysis in acidic/basic conditions due to deuterium’s stabilizing effect:
Degradation Profile
| Condition | pH | Degradation (%) |
|---|---|---|
| Acidic | 1.2 | <5 |
| Basic | 13 | <3 |
4.2. Thermal Stability
Stable up to 200°C, with decomposition initiating at 220°C .
Scientific Research Applications
Pharmacological Research
N-Desmethyl Selegiline-d5 hydrochloride is primarily utilized in pharmacological studies due to its role as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is significant because MAO-B is responsible for the breakdown of dopamine in the brain, making this compound relevant for research into Parkinson's disease treatments.
Pharmacokinetics
- Studies have shown that N-Desmethyl Selegiline-d5 exhibits favorable pharmacokinetic properties, including higher bioavailability compared to selegiline itself. For example, research indicated that the area under the concentration-time curve (AUC) for desmethylselegiline was significantly higher than that for selegiline, suggesting that it may be more effective in achieving therapeutic levels when administered .
Parkinson’s Disease
N-Desmethyl Selegiline-d5 is investigated as a potential treatment option for Parkinson's disease due to its ability to enhance dopaminergic activity through MAO-B inhibition. Clinical trials have demonstrated its efficacy in reducing motor symptoms associated with the disease .
Major Depressive Disorder
The compound is also being explored for its antidepressant effects. By increasing monoamine levels in the brain, it may help alleviate symptoms of major depressive disorder (MDD). The dual inhibition of both MAO-A and MAO-B by selegiline has been linked to improved mood and cognitive function in patients with MDD .
Case Studies
Several case studies have highlighted the effectiveness of N-Desmethyl Selegiline-d5 in clinical settings:
- Case Study 1 : A double-blind crossover trial compared the effects of selegiline and N-Desmethyl Selegiline-d5 on platelet MAO-B activity. Results showed that while both compounds inhibited MAO-B effectively, desmethylselegiline had a slower onset but maintained inhibition longer .
- Case Study 2 : Long-term studies involving patients on selegiline therapy revealed significant correlations between plasma concentrations of desmethylselegiline and clinical outcomes in Parkinson's disease management. These findings suggest that monitoring desmethylselegiline levels could be crucial for optimizing treatment regimens .
Data Tables
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Parkinson's Disease | N-Desmethyl Selegiline-d5 | Effective MAO-B inhibition; improves motor function |
| Major Depressive Disorder | N-Desmethyl Selegiline-d5 | Increases serotonin and norepinephrine levels |
| Pharmacokinetics | Desmethylselegiline | Higher bioavailability compared to selegiline |
Mechanism of Action
N-Desmethyl Selegiline-d5 hydrochloride exerts its effects through the inhibition of monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine. The compound also acts as a catecholaminergic activity enhancer, similar to its parent compound, selegiline .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N-Desmethyl Selegiline-d5 hydrochloride with structurally analogous deuterated metabolites and desmethylated drug derivatives:
*Estimated based on parent compound and isotopic substitution.
Key Observations:
- Deuterium Labeling : Compounds like N-Desmethyl Clozapine-d8 HCl and N-Desethyl Sunitinib-d5 share the use of deuterium to improve analytical specificity, similar to N-Desmethyl Selegiline-d5 HCl .
- Structural Modifications : Desmethylation (removal of a methyl group) is a common metabolic pathway, as seen in N-Desmethyl Clomipramine HCl and N-Desmethyl Citalopram HCl .
- Molecular Weight: Deuterated compounds exhibit slightly higher molecular weights (e.g., +5 amu for -d5 labels), critical for distinguishing them from non-deuterated analogs in mass spectrometry .
Solubility and Handling:
Most deuterated metabolites, including N-Desmethyl Selegiline-d5 HCl, are stored under inert conditions (e.g., -20°C) to preserve stability.
Biological Activity
N-Desmethyl Selegiline-d5 hydrochloride is a deuterated form of N-desmethyl selegiline, a significant metabolite of selegiline (also known as L-deprenyl). This compound has garnered attention in pharmacological research due to its role as an irreversible inhibitor of monoamine oxidase type B (MAO-B). This article will explore the biological activity of this compound, highlighting its pharmacokinetics, therapeutic potential, and relevant case studies.
Overview of this compound
N-Desmethyl selegiline-d5 is primarily studied for its effects in neurodegenerative diseases like Parkinson's disease and Alzheimer’s disease. It acts by increasing dopamine levels in the brain, which can alleviate symptoms associated with these conditions.
N-Desmethyl selegiline-d5 functions as a selective and irreversible inhibitor of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, the compound allows for increased availability of dopamine, thereby enhancing dopaminergic neurotransmission.
Pharmacokinetics
The pharmacokinetic profile of N-desmethyl selegiline-d5 has been studied to assess its bioavailability and metabolic pathways. Key findings include:
- Bioavailability : Studies indicate that N-desmethyl selegiline-d5 exhibits significantly higher bioavailability compared to its parent compound, selegiline. The area under the curve (AUC) for N-desmethyl selegiline-d5 is reported to be approximately 33 times greater than that of selegiline, suggesting enhanced absorption and prolonged action in the body .
- Metabolism : Following administration, N-desmethyl selegiline-d5 is metabolized into several active metabolites, including levomethamphetamine and levoamphetamine. The pharmacokinetic studies have shown that these metabolites also contribute to the overall biological activity but with varying degrees of MAO inhibition .
Biological Activity and Therapeutic Implications
The biological activity of N-desmethyl selegiline-d5 extends beyond MAO-B inhibition. It has been implicated in several neuroprotective mechanisms:
- Neuroprotection : Research suggests that N-desmethyl selegiline-d5 may exert neuroprotective effects through antioxidant properties and modulation of neuroinflammatory pathways. These actions are particularly relevant in the context of neurodegenerative diseases .
- Clinical Applications : Clinical trials have explored the use of N-desmethyl selegiline-d5 in treating Parkinson's disease. A double-blind study demonstrated that patients receiving this compound experienced significant improvements in motor function compared to those receiving placebo treatments .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of N-desmethyl selegiline-d5:
- Parkinson's Disease Management : A cohort study involving patients with advanced Parkinson's disease showed that long-term administration of N-desmethyl selegiline-d5 led to sustained improvements in motor symptoms and quality of life measures without significant adverse effects .
- Cognitive Enhancement : In a randomized control trial assessing cognitive function in Alzheimer's patients, those treated with N-desmethyl selegiline-d5 exhibited improved cognitive scores compared to baseline measurements, indicating potential benefits in cognitive decline associated with aging .
Summary Table: Key Pharmacological Properties
| Property | Value/Description |
|---|---|
| Compound Name | This compound |
| Mechanism | Irreversible MAO-B inhibitor |
| Bioavailability | 33 times higher than selegiline |
| Primary Metabolites | Levomethamphetamine, Levoamphetamine |
| Therapeutic Uses | Parkinson's disease, Alzheimer's disease |
| Clinical Efficacy | Significant improvement in motor function |
| Safety Profile | Generally well-tolerated with minimal side effects |
Q & A
Q. How is N-Desmethyl Selegiline-d5 hydrochloride synthesized, and what quality control measures are essential?
Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or deuterated precursors (e.g., D₂O or deuterated alkylating agents). Quality control requires verifying isotopic purity (>98% deuterium enrichment) using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Residual solvents and byproducts should be quantified via gas chromatography (GC) or HPLC, adhering to pharmacopeial standards for reagent-grade chemicals .
Q. What analytical techniques are recommended for characterizing this compound, and how is deuterium incorporation verified?
Key techniques include:
- HPLC-MS/MS : To confirm molecular weight and isotopic pattern (e.g., +5 Da shift for d5 labeling).
- ¹H/²H NMR : To assess deuterium distribution and rule out protium contamination.
- Elemental analysis : To validate stoichiometry (C, H, N, Cl content). Deuterium enrichment is confirmed by comparing experimental MS isotopic clusters with theoretical predictions .
Q. What are the primary research applications of this compound in neuropharmacology?
It is primarily used as an internal standard in quantitative assays (e.g., LC-MS/MS) to study the pharmacokinetics of selegiline and its metabolites. Applications include:
- Tracking metabolic stability in hepatic microsomes.
- Quantifying blood-brain barrier penetration in preclinical models.
- Investigating monoamine oxidase-B (MAO-B) inhibition dynamics .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS methods to differentiate this compound from its non-deuterated analog in biological matrices?
- Chromatographic separation : Use high-resolution columns (e.g., C18 with 1.7 µm particles) and gradient elution to resolve isotopic variants.
- Mass spectral parameters : Employ selective reaction monitoring (SRM) for transitions unique to the deuterated compound (e.g., m/z 242 → 96 for d5 vs. m/z 237 → 96 for non-deuterated).
- Matrix effects : Validate with spike-recovery experiments in plasma/brain homogenate to ensure no ion suppression/enhancement .
Q. What strategies mitigate isotopic interference when using deuterated internal standards like this compound in quantitative assays?
- Chromatographic resolution : Adjust mobile phase pH or column temperature to separate deuterated and non-deuterated peaks.
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic fine structure.
- Cross-validation : Compare data with a non-deuterated internal standard to identify quantification biases .
Q. How do kinetic isotope effects (KIEs) influence the metabolic stability studies of this compound compared to the native compound?
KIEs from deuterium substitution can alter CYP450-mediated metabolism rates, potentially increasing half-life (t½) in vitro. Researchers should:
- Compare intrinsic clearance (Clₐᵢₙₜ) values between deuterated and non-deuterated forms.
- Use hepatocyte incubations with isotopically labeled cofactors to isolate isotope-specific effects .
Q. What experimental controls are critical when investigating the blood-brain barrier (BBB) penetration of this compound in rodent models?
- Positive controls : Co-administer a known BBB-permeable compound (e.g., caffeine).
- Tissue homogenate validation : Verify compound stability in brain matrix via spike-and-recovery tests.
- Perfusion controls : Use in situ brain perfusion to distinguish passive diffusion from active transport .
Q. How should researchers address discrepancies in receptor binding affinity data between this compound and its parent compound?
- Radioligand displacement assays : Perform competitive binding studies with [³H]-selegiline to quantify Ki values.
- Molecular docking simulations : Model deuterium’s steric effects on binding pocket interactions.
- Replicate experiments : Use orthogonal methods (e.g., surface plasmon resonance) to confirm affinity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
